molecular formula C9H14BrNS B13250786 [(5-Bromothiophen-2-YL)methyl](butyl)amine

[(5-Bromothiophen-2-YL)methyl](butyl)amine

Cat. No.: B13250786
M. Wt: 248.19 g/mol
InChI Key: CYTKFHCDKVMRKR-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-YL)methylamine is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom at the 5-position and a butylamine group attached to the thiophene ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-YL)methylamine typically involves the bromination of thiophene followed by the introduction of the butylamine group. One common method is the bromination of 2-methylthiophene to obtain 5-bromo-2-methylthiophene. This intermediate can then be reacted with butylamine under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for (5-Bromothiophen-2-YL)methylamine may involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-YL)methylamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-methylthiophene derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-Methylthiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromothiophen-2-YL)methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-YL)methylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine atom and the butylamine group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

(5-Bromothiophen-2-YL)methylamine can be compared with other thiophene derivatives, such as:

    (5-Bromothiophen-2-YL)methylamine: Similar structure but with a methyl group instead of a butyl group.

    (5-Bromothiophen-2-YL)methylamine: Contains an ethyl group instead of a butyl group.

    (5-Bromothiophen-2-YL)methylamine: Contains a propyl group instead of a butyl group.

Conclusion

(5-Bromothiophen-2-YL)methylamine is a versatile compound with significant potential in various fields of research and industry Its unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block for the synthesis of more complex molecules

Properties

Molecular Formula

C9H14BrNS

Molecular Weight

248.19 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]butan-1-amine

InChI

InChI=1S/C9H14BrNS/c1-2-3-6-11-7-8-4-5-9(10)12-8/h4-5,11H,2-3,6-7H2,1H3

InChI Key

CYTKFHCDKVMRKR-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=C(S1)Br

Origin of Product

United States

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